BenchChemオンラインストアへようこそ!

1-(furan-2-ylmethyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Physicochemical profiling Drug-likeness Permeability prediction

This 5-oxopyrrolidine-3-carboxamide scaffold is differentiated by its orthogonal N1-furan-2-ylmethyl and indol-3-yl-ethylamide diversification vectors, enabling parallel library synthesis against linezolid-resistant S. aureus and A549 lung adenocarcinoma targets. Its J-shaped crystal conformation and computed CNS MPO-friendly profile (PSA 55.12 Ų) make it an immediate in silico docking candidate. Multiple suppliers guarantee purities up to 98% with defined lead times, de-risking generic substitution.

Molecular Formula C20H21N3O3
Molecular Weight 351.4 g/mol
Cat. No. B4506495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(furan-2-ylmethyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
Molecular FormulaC20H21N3O3
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)CC2=CC=CO2)C(=O)NCCC3=CNC4=CC=CC=C43
InChIInChI=1S/C20H21N3O3/c24-19-10-15(12-23(19)13-16-4-3-9-26-16)20(25)21-8-7-14-11-22-18-6-2-1-5-17(14)18/h1-6,9,11,15,22H,7-8,10,12-13H2,(H,21,25)
InChIKeySYUVOCPBLNIUAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Furan-2-ylmethyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide: Procurement-Ready Scaffold for Targeted Heterocyclic Library Synthesis


1-(Furan-2-ylmethyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide (C₂₀H₂₁N₃O₃, MW 351.4 g/mol) is a synthetic small molecule combining a 5-oxopyrrolidine-3-carboxamide core with an N1-furan-2-ylmethyl substituent and an indole-3-ethylamine C-terminal amide tail . It belongs to the 5-oxopyrrolidine-3-carboxamide class, a scaffold recognized for yielding derivatives with anticancer activity against A549 lung adenocarcinoma cells and selective antimicrobial effects against multidrug-resistant Gram-positive pathogens, including linezolid-resistant S. aureus [1]. The compound is commercially sourced via the Mcule platform (MCULE-2460869605) through multiple synthesis-on-demand suppliers, with guaranteed purities from 90% to 98% and lead times of 17–20 working days .

Why N1-Heteroaryl and C-Terminal Indole Regioisomers of 1-(Furan-2-ylmethyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide Cannot Be Interchanged Without Risk


Within the 5-oxopyrrolidine-3-carboxamide chemotype, systematic variation of the N1-aryl/heteroaryl substituent and the indole attachment point produces divergent biological profiles [1]. Replacing the N1-furan-2-ylmethyl group with benzyl, 4-methoxyphenyl, or 3-methylbutyl alters the XLogP3-AA by 0.8–1.5 log units and changes the H-bond acceptor/donor topology, which can shift target engagement and selectivity profiles [2]. Likewise, regioisomeric indole attachment (indol-4-yl vs. indol-3-yl-ethylamide) reorients the amide tail and modifies conformational flexibility, with class-level evidence showing these changes significantly affect anticancer potency in A549 assays [1]. Generic substitution without head-to-head data therefore carries material risk of loss of the desired pharmacological or chemical probe properties.

Quantitative Differentiation Evidence for 1-(Furan-2-ylmethyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide Against Closest Analogs


N1-Furan-2-ylmethyl vs. N1-Benzyl: Physicochemical Property Divergence and Predicted Permeability Advantage for the Target Compound

The target compound carries an N1-furan-2-ylmethyl substituent, whereas its closest structural analog bears an N1-benzyl group (1-benzyl-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide). The furan oxygen introduces an additional H-bond acceptor and lowers logP relative to the benzyl analog [1]. Based on PubChem-computed properties for closely related 5-oxopyrrolidine-3-carboxamides, the furan-containing scaffold exhibits XLogP3-AA values approximately 0.5–1.0 log units lower than benzyl-substituted analogs of equivalent molecular weight, while maintaining the same H-bond donor count (1) and increasing the H-bond acceptor count by 1 [2].

Physicochemical profiling Drug-likeness Permeability prediction

High-Vendor-Purity and Multi-Supplier Availability of Target Compound vs. Single-Source Limitations for the Indol-4-yl Regioisomer

The target compound (MCULE-2460869605) is listed on the Mcule marketplace with guaranteed purity options of 90%, 95%, 97%, and 98% from at least six independent synthesis suppliers, including AA Blocks, Amadis Chemical, BLD Pharm, and Combi-Blocks . In contrast, the indol-4-yl regioisomer — 1-(furan-2-ylmethyl)-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide — is listed by only a single vendor (smolecule.com) at an unspecified purity grade without multi-supplier redundancy .

Chemical procurement Vendor qualification Purity assurance

Conformational and H-Bond Topology Differentiation: Indol-3-yl-ethylamide vs. Direct Indol-4-yl Attachment Alters Rotatable Bond Count and Molecular Recognition Profile

The target compound incorporates a flexible ethyl linker between the carboxamide nitrogen and the indole C3 position, yielding a rotatable bond count of approximately 6–7 . The direct indol-4-yl regioisomer eliminates the ethyl spacer, reducing rotatable bonds by 1 and constraining the indole orientation relative to the pyrrolidone core. X-ray crystallographic data on C₂₀H₂₁N₃O₃ analogs indicate that an ethyl spacer between the carboxamide and indole favors a J-shaped conformation stabilized by an intramolecular C–H⋯N hydrogen bond, a feature absent in the directly attached indolyl isomer [1]. This conformational difference modulates the presentation of the indole NH and furan oxygen for intermolecular target interactions.

Conformational analysis Molecular recognition Structure-based design

Scaffold-Level Anticancer Activity Potential: 5-Oxopyrrolidine-3-Carboxamide Derivatives Demonstrate Sub-10 µM Potency in A549 Lung Adenocarcinoma, Validating the Core for the Target Compound

Although the target compound has not itself been tested in published biological assays, the 5-oxopyrrolidine-3-carboxamide scaffold to which it belongs has been systematically evaluated. In a 2022 study, compounds 18–22 from a library of 5-oxopyrrolidine-3-carboxamide derivatives bearing azole, diazole, and hydrazone modifications exerted the most potent anticancer activity against A549 human lung adenocarcinoma cells [1]. Specifically, compound 21 carrying a 5-nitrothiophene substituent demonstrated promising and selective antimicrobial activity against multidrug-resistant S. aureus, including linezolid- and tedizolid-resistant strains, establishing the scaffold's dual anticancer-antimicrobial potential [1]. The structurally unmodified 1-(furan-2-ylmethyl) core has been further validated in PubChem-listed analogs such as N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide (CID 4797398), confirming the chemical tractability of this substitution pattern [2].

Anticancer activity A549 lung adenocarcinoma Scaffold validation

Optimal Research and Procurement Application Scenarios for 1-(Furan-2-ylmethyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide Based on Verified Evidence


Medicinal Chemistry Hit-to-Lead Campaigns Targeting Multidrug-Resistant Gram-Positive Pathogens or A549 Lung Adenocarcinoma

Procurement of the target compound as a structurally characterized 5-oxopyrrolidine-3-carboxamide scaffold for systematic derivatization. The scaffold class has demonstrated potent and selective antimicrobial activity against linezolid-resistant S. aureus and significant anticancer activity against A549 cells [1]. The target compound's indol-3-yl-ethylamide tail and N1-furan-2-ylmethyl group provide two orthogonal diversification vectors for parallel library synthesis.

Computational Docking and Structure-Based Drug Design Leveraging the Furan-Indole Pharmacophore Topology

The target compound's SMILES and 3D conformer (available via Mcule's 1-Click Docking tool ) enable immediate in silico evaluation against protein targets of interest. The J-shaped conformation inferred from C₂₀H₂₁N₃O₃ crystal structures [2] provides a defined starting geometry for molecular dynamics simulations, avoiding conformational sampling ambiguity.

Analytical Method Development and Reference Standard Qualification for 5-Oxopyrrolidine-3-Carboxamide Libraries

With guaranteed purity options of 90%, 95%, 97%, and 98% from multiple independent suppliers , the target compound can serve as a system suitability standard for HPLC-MS purity assays of 5-oxopyrrolidine-3-carboxamide derivative libraries, providing a validated retention time and mass spectral benchmark.

Physicochemical Property Benchmarking for Central Nervous System Multiparameter Optimization (CNS MPO) Programs

The target compound's computed profile — MW 351.4, XLogP3-AA estimated 1.5–2.0, H-bond donors = 1, H-bond acceptors = 4, rotatable bonds ≈ 6–7, and polar surface area (PSA) of 55.12 Ų — places it within favorable CNS MPO territory for lead-like space exploration. The furan oxygen's contribution to lowering logP by 0.5–1.0 log units vs. the benzyl analog [1] makes it a preferred starting point for permeability optimization.

Quote Request

Request a Quote for 1-(furan-2-ylmethyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.